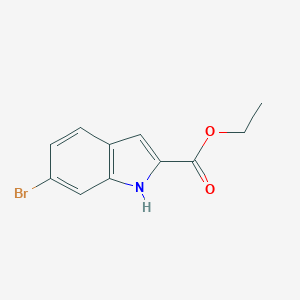

ETHYL 6-BROMOINDOLE-2-CARBOXYLATE

Beschreibung

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry

The indole scaffold is a prominent heterocyclic structure that holds significant importance in the fields of chemical biology and medicinal chemistry. bohrium.comnih.govnih.govijpsr.com It is a core component of many natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin (B10506) and melatonin, and various alkaloids with pronounced pharmacological effects. bohrium.comnih.govnih.gov The versatility of the indole ring allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. bohrium.comnih.gov

Indole derivatives have been successfully developed into a multitude of marketed drugs with a broad spectrum of therapeutic applications. bohrium.comnih.gov These include treatments for migraines, nausea, and cancer. bohrium.com The ability of the indole nucleus to interact with various biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and nucleic acids, underscores its status as a "privileged structure" in medicinal chemistry. nih.gov

Rationale for Research on Substituted Indole-2-Carboxylates

Substituted indole-2-carboxylates are a specific class of indole derivatives that have garnered considerable attention in academic research. nih.govtandfonline.comtandfonline.com The presence of the carboxylate group at the 2-position provides a key handle for further chemical elaboration, allowing for the introduction of various functional groups and side chains. This structural feature is crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules.

Research into substituted indole-2-carboxylates has been driven by the pursuit of novel therapeutic agents targeting a range of diseases. nih.govmdpi.comnih.gov For instance, certain substituted indole-2-carboxylates have been investigated as potent antagonists for the strychnine-insensitive glycine (B1666218) binding site associated with the NMDA receptor, highlighting their potential in the treatment of neurological disorders. nih.gov Furthermore, derivatives of indole-2-carboxylic acid have been explored as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.comnih.gov The strategic placement of substituents on the indole ring and modifications of the carboxylate group are key strategies in the design of these targeted inhibitors.

Scope and Objectives of Academic Investigations Involving Ethyl 6-Bromoindole-2-Carboxylate

Academic investigations involving this compound primarily focus on its utility as a synthetic intermediate for the creation of more complex and biologically active molecules. The bromine atom at the 6-position offers a site for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. This strategic functionalization is a common approach to explore the structure-activity relationships (SAR) of new compound series.

A significant area of research has been the use of this compound in the synthesis of novel inhibitors for various enzymes. For example, it has been used as a starting material in the development of HIV-1 integrase inhibitors. mdpi.comnih.gov In these studies, the bromo substituent serves as a key anchor point for introducing functionalities that can interact with the enzyme's active site. nih.gov

Furthermore, the indole-2-carboxylate (B1230498) core of this compound is a versatile scaffold that can be modified to create a wide array of derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. nih.gov This flexibility allows researchers to systematically explore the chemical space around the indole scaffold to optimize biological activity.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 6-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMZWWFKRMBNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426557 | |

| Record name | Ethyl 6-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103858-53-3 | |

| Record name | Ethyl 6-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1H-indole-2-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 6 Bromoindole 2 Carboxylate

Strategies for the Synthesis of Ethyl 6-Bromoindole-2-Carboxylate

The construction of the this compound scaffold can be achieved through several synthetic pathways, primarily involving the formation of the indole (B1671886) ring system or the direct modification of a pre-existing indole derivative.

Esterification Routes from 6-Bromo-1H-Indole-2-Carboxylic Acid

A common and direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 6-bromo-1H-indole-2-carboxylic acid. This reaction is typically carried out by treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

One documented procedure involves dissolving 6-bromo-1H-indole-2-carboxylic acid in ethanol, followed by the dropwise addition of concentrated sulfuric acid. The reaction mixture is then heated to 80 °C for a period of 2 hours. Following the reaction, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate (B1210297) to yield the desired ethyl ester. This straightforward approach provides an efficient means to access the target compound, with reported yields as high as 82%.

A summary of typical reaction conditions for the esterification is presented in Table 1.

| Reagents | Conditions | Yield | Reference |

| 6-Bromo-1H-indole-2-carboxylic acid, Ethanol, Concentrated H₂SO₄ | 80 °C, 2 h | 82% | rsc.org |

| 6-Bromo-1H-indole-2-carboxylic acid, Ethanol, Thionyl chloride | Reflux | Not specified | nih.gov |

Table 1. Representative Conditions for the Esterification of 6-Bromo-1H-Indole-2-Carboxylic Acid.

Multi-step Synthetic Approaches from Indole Precursors

This compound can also be synthesized through multi-step sequences that construct the indole ring from acyclic or simpler aromatic precursors. One notable strategy begins with a substituted aniline, such as 4-bromoaniline (B143363).

In a representative synthesis, 4-bromoaniline undergoes diazotization followed by a Japp-Klingemann reaction with an appropriate β-keto ester, like ethyl 2-methyl-3-oxobutanoate, to form a phenylhydrazone intermediate. This intermediate is then subjected to a Fischer indole synthesis, a classic method for forming indoles, which involves cyclization under acidic conditions to furnish the indole-2-carboxylate (B1230498) scaffold. While this method is more elaborate than direct esterification, it offers the flexibility to introduce various substituents onto the indole ring system by starting with appropriately substituted anilines.

Another approach utilizes 2-iodobenzoic acid as a starting material. Regioselective bromination of this precursor, followed by a Curtius rearrangement and trapping of the resulting isocyanate with benzyl (B1604629) alcohol, leads to the formation of a benzyl carbamate (B1207046) of 2-iodo-5-bromoaniline. A subsequent chemoselective Sonogashira coupling with an arylacetylene and a tetra-n-butylammonium fluoride (B91410) (TBAF) induced 5-endo-dig cyclization yields the desired 6-bromoindole (B116670) structure. sigmaaldrich.com

Functional Group Interconversions of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C-2 position of the indole ring is a key functional handle that can be readily transformed into other functionalities, expanding the synthetic utility of this compound.

Hydrolysis to Carboxylic Acids

The ethyl ester of 6-bromoindole-2-carboxylate can be hydrolyzed back to the corresponding carboxylic acid, 6-bromo-1H-indole-2-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by treatment with a solution of lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. chim.it The reaction proceeds at room temperature, and after an appropriate time, the mixture is acidified to precipitate the carboxylic acid. This hydrolysis is a crucial step in many synthetic routes where the carboxylic acid is required for subsequent amide bond formations or other derivatizations. chim.itmdpi.com

In some instances, the hydrolysis can be performed concurrently with other reactions, such as N-alkylation, by using an excess of a base like potassium hydroxide in aqueous acetone (B3395972) and heating the reaction mixture. researchgate.net

| Reagents | Conditions | Product | Reference |

| Ethyl 1-(4-chlorobenzyl)-5-bromo-1H-indole-2-carboxylate, LiOH·H₂O, THF/H₂O | Room temperature, 16 h | 1-(4-Chlorobenzyl)-5-bromo-1H-indole-2-carboxylic acid | chim.it |

| Ethyl 1-allyl-1H-indole-2-carboxylate, aq. KOH, Acetone | Reflux, 1 h | 1-Allyl-1H-indole-2-carboxylic acid | researchgate.net |

| Ethyl 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylate, NaOH, MeOH/H₂O | 80 °C, 1.5 h | 6-((3-Fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid | rsc.org |

Table 2. Conditions for the Hydrolysis of Ethyl Indole-2-Carboxylates.

Derivatization via Hydrazinolysis

The ethyl ester can be converted into the corresponding carbohydrazide (B1668358) through a reaction known as hydrazinolysis. This involves treating the ethyl ester with hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol, and heating the mixture. The resulting 6-bromo-1H-indole-2-carbohydrazide is a valuable intermediate for the synthesis of various heterocyclic systems, as the hydrazide moiety can readily react with aldehydes, ketones, and other electrophiles. researchgate.net For example, the reaction of indol-2-carbohydrazide with aromatic aldehydes and ketones in ethanol catalyzed by acetic acid leads to the formation of N'-substituted indole-2-carbohydrazides.

Reactivity and Derivatization at the Indole Core

The indole nucleus of this compound, particularly the nitrogen atom and the C-3 position, is susceptible to various chemical modifications, allowing for the introduction of diverse substituents.

The nitrogen atom of the indole ring can be alkylated under basic conditions. For instance, the reaction of ethyl indol-2-carboxylate with alkyl halides like allyl bromide or benzyl bromide in the presence of aqueous potassium hydroxide in acetone at room temperature affords the corresponding N-alkylated products in excellent yields. researchgate.netmdpi.com The use of a stronger base, such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF), is also a common method for deprotonating the indole nitrogen prior to alkylation. nih.gov This N-alkylation is a key step in the synthesis of many biologically active molecules.

The C-3 position of the indole ring is another site for derivatization. For instance, a formyl group can be introduced at this position via a Vilsmeier-Haack reaction. This involves treating the indole with a mixture of phosphorus oxychloride and DMF. The resulting 3-formyl derivative can then be further modified.

| Reactants | Reagents | Conditions | Product | Reference |

| Ethyl indol-2-carboxylate, Allyl bromide | aq. KOH, Acetone | 20 °C, 2 h | Ethyl 1-allyl-1H-indole-2-carboxylate | researchgate.netmdpi.com |

| Ethyl indol-2-carboxylate, Benzyl bromide | aq. KOH, Acetone | 20 °C, 2 h | Ethyl 1-benzyl-1H-indole-2-carboxylate | researchgate.netmdpi.com |

| 6-Bromoindole, Methyl bromoacetate (B1195939) | NaH, DMF | Not specified | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | nih.gov |

| 6-Bromoindole, Propargyl bromide | NaH, Toluene | Reflux, 6 h | 6-Bromo-1-(prop-2-yn-1-yl)-1H-indole | nih.gov |

Table 3. Examples of N-Alkylation of the Indole Core.

Alkylation of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound can be readily alkylated under basic conditions. This transformation is crucial for introducing a variety of substituents that can modulate the biological activity and physical properties of the resulting molecules. A common method involves the use of a base to deprotonate the indole nitrogen, followed by the addition of an alkylating agent.

For instance, the alkylation of the parent ethyl indol-2-carboxylate has been successfully achieved using aqueous potassium hydroxide (KOH) in acetone, a method that can be controlled to yield either the N-alkylated ester or the corresponding N-alkylated carboxylic acid by adjusting the amount of base and reaction conditions. mdpi.com Similarly, 6-bromoindole can be N-alkylated with agents like methyl bromoacetate in the presence of sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). These established methods are directly applicable to this compound for the synthesis of N-substituted derivatives.

Table 1: Representative N-Alkylation Reactions of Indole Scaffolds

| Indole Substrate | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

| 6-Bromoindole | Methyl bromoacetate | NaH / DMF | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | |

| 6-Bromoindole | Methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate | NaH / DMF | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate | chim.it |

Electrophilic Substitution Reactions (e.g., Vilsmeier-Haack Formylation at C3)

The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution. smolecule.com The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group (-CHO) at this position. smolecule.comsemanticscholar.org This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. smolecule.commdpi.com The resulting electrophilic chloromethyleneiminium salt is attacked by the C3 position of the indole. Subsequent hydrolysis yields the 3-formylindole derivative.

This methodology has been applied to introduce a formyl group at the C3 position of this compound, yielding ethyl 3-formyl-6-bromoindole-2-carboxylate. rsc.org This formylated product is a valuable intermediate, as the aldehyde functionality can be further modified, for example, through reduction to a hydroxymethyl group or conversion to an amino group, providing a pathway to 3-amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester. rsc.orgresearchgate.net

Nucleophilic Substitutions and Cross-Coupling Reactions at the Bromine (C6) Position (e.g., Suzuki, Heck)

The bromine atom at the C6 position is a key handle for introducing a vast array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. rsc.org This reaction has been successfully applied to 6-bromoindoles to synthesize 6-arylindoles. nih.gov The conditions are generally mild and tolerant of various functional groups, making this a robust method for derivatizing the benzene (B151609) portion of the indole core.

The Heck reaction provides a method for the arylation of alkenes, allowing for the introduction of vinyl groups at the C6 position. acs.orgacs.org This palladium-catalyzed reaction involves the coupling of the aryl halide with an alkene in the presence of a base.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This method has been explicitly used to modify this compound. By reacting it with various substituted anilines, benzylamines, or phenethylamines in the presence of a palladium catalyst (e.g., palladium acetate) and a suitable ligand, a range of C6-amino substituted indole derivatives can be synthesized. sigmaaldrich.cn These products can serve as precursors for pharmacologically active compounds, such as potential HIV-1 integrase inhibitors. sigmaaldrich.cn

Table 2: Cross-Coupling Reactions at the C6 Position

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | This compound | Anilines, Benzylamines | Palladium acetate | C6-Amino substituted indoles | sigmaaldrich.cn |

| Suzuki-Miyaura | 6-Bromoindole | Arylboronic acids | Palladium catalyst, Base | 6-Arylindoles | nih.gov |

| Heck | 6-Bromoindole | Alkenes | Palladium catalyst, Base | 6-Alkenylindoles | acs.org |

Functionalization at other positions (e.g., C3, C5, C7)

Beyond the primary reaction sites, this compound can be functionalized at other positions on the indole nucleus, further expanding its synthetic utility.

Position C3: As mentioned, the C3 position is readily formylated via the Vilsmeier-Haack reaction. rsc.org It can also undergo acylation reactions. For example, N-unsubstituted indoles can be acylated at the C3 position with acid anhydrides using a Brønsted acidic ionic liquid under microwave irradiation. organic-chemistry.org This method is applicable to 5-bromoindole (B119039) and suggests a viable route for the C3-acylation of the target compound. organic-chemistry.org Furthermore, the introduction of an amino group at C3 can be achieved through a multi-step sequence involving formylation, reduction, and subsequent nitration and reduction, or by direct amination strategies. rsc.orgresearchgate.net

Position C5: While the C6 position is occupied by a bromine atom, functionalization at the adjacent C5 position is also possible. For instance, regioselective para-C-H halogenation of N-substituted indolines has been achieved using N-bromosuccinimide (NBS) to yield C5-bromo derivatives. thieme-connect.de This suggests that under appropriate conditions, further halogenation of the benzene ring of this compound could be directed to the C5 position.

Position C7: Functionalization at the C7 position is often challenging but can be achieved using directed metalation strategies. For example, iridium-catalyzed C-H borylation can install a boryl group at the C7 position of indoles, which can then be oxidized to a hydroxyl group. A study demonstrated this transformation on ethyl 3-bromoindole-2-carboxylate, yielding the 7-borylated product, which is a direct analogue and indicates the feasibility of this reaction on this compound. Such strategies, often requiring a directing group on the indole nitrogen, provide a powerful tool for accessing C7-substituted indoles.

Applications as a Key Building Block in Complex Molecule Synthesis

The diverse reactivity of this compound makes it an invaluable building block for the synthesis of more complex molecules, particularly substituted indole derivatives and bisindole scaffolds, which are prevalent in many natural products and pharmacologically active compounds.

Synthesis of Substituted Indole Derivatives

This compound serves as a versatile starting material for a wide range of substituted indole derivatives. The strategic functionalization at the N1, C3, and C6 positions allows for the systematic construction of molecules with desired properties. For example, it has been used as the initial material for the synthesis of indole-2-carboxylic acid derivatives designed as novel HIV-1 integrase inhibitors. sigmaaldrich.cn In this synthesis, the C6-bromo position was modified using Buchwald-Hartwig amination to introduce various aryl and alkylamino side chains, demonstrating the compound's utility in medicinal chemistry for creating libraries of potential drug candidates. sigmaaldrich.cn The ester at C2 can be hydrolyzed to the corresponding carboxylic acid, which is a key feature in the binding of these inhibitors to the enzyme's active site. sigmaaldrich.cn

Construction of Bisindole Scaffolds

Bisindole alkaloids are a significant class of natural products known for their diverse biological activities. These molecules often feature two indole units linked together. 6-Bromoindole, the core of the title compound, is a common precursor in the synthesis of these complex structures. For example, acid-catalyzed reactions of 6-bromoindole can lead to the formation of bisindole structures. Synthetic routes towards bis(3'-indolyl) alkaloids have utilized 6-bromoindole in Friedel-Crafts type reactions. Specifically, methyl 2,2-bis(6-bromo-1H-indol-3-yl)-2-hydroxyacetate has been synthesized from a bis(6-bromo-1H-indol-3-yl)acetate precursor, showcasing the assembly of two 6-bromoindole units into a more complex scaffold. The presence of the bromine atoms on these bisindole scaffolds offers further opportunities for diversification through cross-coupling reactions.

Incorporation into Heterocyclic Systems

This compound is a versatile building block in synthetic organic chemistry, primarily due to its multiple reactive sites. The ester at the C-2 position can be readily transformed into other functional groups, the indole nitrogen can be alkylated or acylated, and the bromine atom at the C-6 position serves as an excellent handle for cross-coupling reactions. These features allow for its incorporation into a variety of more complex heterocyclic systems, including oxadiazoles, thiazoles, and thiophenes.

Oxadiazoles

The transformation of this compound into 1,3,4-oxadiazole (B1194373) derivatives is a well-established multi-step process. This synthetic route leverages the reactivity of the C-2 carboxylate ester, which is first converted into a more versatile intermediate, the carbohydrazide.

The general synthetic pathway proceeds as follows:

Hydrazinolysis: The ethyl ester is treated with hydrazine hydrate (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol under reflux, to yield 6-bromo-1H-indole-2-carbohydrazide. utar.edu.my

Cyclization: The resulting carbohydrazide is then cyclized to form the 1,3,4-oxadiazole ring. A common method involves reacting the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) to form a dithiocarbazate salt, which upon heating cyclizes to a 5-thiol-1,3,4-oxadiazole. nih.gov Alternatively, the carbohydrazide can be condensed with various carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield 2,5-disubstituted 1,3,4-oxadiazoles. utar.edu.my

This sequence provides a reliable method for incorporating the 6-bromoindole-2-yl moiety into an oxadiazole ring system.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | This compound | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | 6-Bromo-1H-indole-2-carbohydrazide | utar.edu.my |

| 2A | 6-Bromo-1H-indole-2-carbohydrazide | 1. CS₂, KOH, Ethanol, Reflux 2. Acidification | 5-(6-Bromo-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol | nih.gov |

| 2B | 6-Bromo-1H-indole-2-carbohydrazide | R-COOH, POCl₃, Reflux | 2-(6-Bromo-1H-indol-2-yl)-5-substituted-1,3,4-oxadiazole | utar.edu.my |

Thiazoles

The synthesis of thiazole (B1198619) derivatives from this compound also commences with its conversion to the corresponding carbohydrazide. researchgate.netmdpi.com This intermediate serves as a key precursor for building the thiazole ring through a Hantzsch-type cyclization reaction.

The synthetic sequence is as follows:

Hydrazinolysis: As with the oxadiazole synthesis, this compound is first converted to 6-bromo-1H-indole-2-carbohydrazide using hydrazine hydrate. researchgate.netmdpi.com

Thiosemicarbazide (B42300) Formation: The carbohydrazide is then reacted with an isothiocyanate (e.g., phenyl isothiocyanate) to form the N'-substituted-1H-indole-2-carbothiohydrazide (thiosemicarbazide).

Cyclization: This thiosemicarbazide intermediate is subsequently cyclized by reacting it with an α-haloketone, such as various substituted phenacyl bromides, in refluxing ethanol. This reaction proceeds via an initial S-alkylation followed by intramolecular condensation and dehydration to yield the final N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives. researchgate.netmdpi.com

A study on the unsubstituted ethyl indol-2-carboxylate demonstrated the successful synthesis of various thiazoles using this method, which is directly applicable to the 6-bromo analog. mdpi.com

| Product Name (by analogy for 6-bromo derivative) | α-Haloketone Reagent | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| N'-(4-Phenyl-1,3-thiazol-2-yl)-6-bromo-1H-indole-2-carbohydrazide | 2-Bromo-1-phenylethan-1-one | 68% | 245–247 | mdpi.com |

| N'-(4-(4-Bromophenyl)-1,3-thiazol-2-yl)-6-bromo-1H-indole-2-carbohydrazide | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 75% | 260–262 | researchgate.net |

Pyrimidine-derived Ribonucleosides

Direct conversion of this compound into a pyrimidine-derived ribonucleoside is not a commonly reported transformation. The synthesis of indole C-nucleosides typically involves complex strategies such as the coupling of sugar derivatives with indole precursors. thieme-connect.comacs.org However, the bromine atom at the C-6 position of the indole ring is a key functional group that enables its incorporation into larger structures via metal-catalyzed cross-coupling reactions. researchgate.net

Modern synthetic methods like the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions could be employed to link the 6-bromoindole scaffold to a suitably functionalized pyrimidine (B1678525) or a pyrimidine ribonucleoside. For instance, a palladium-catalyzed reaction between this compound and a boronic acid or stannane (B1208499) derivative of a pyrimidine could form a C-C bond between the two heterocyclic systems. Similarly, a C-N bond could be formed through coupling with an amino-pyrimidine derivative. acs.orgresearchgate.net While specific examples starting from this compound are not prevalent in the literature, the reactivity of the aryl bromide makes this a plausible and powerful strategy for creating such complex hybrid molecules.

3-Aminothiophene-2-Carboxylate Moiety

The 6-bromoindole nucleus has been successfully incorporated with a 3-aminothiophene-2-carboxylate moiety. mdpi.comnih.gov This synthesis does not proceed from the ethyl ester at C-2 but rather utilizes the indole nitrogen for linkage, demonstrating another facet of the reactivity of the bromoindole scaffold.

The synthesis was achieved through the following steps:

Indole Deprotonation: 6-Bromoindole is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF) to deprotonate the indole nitrogen and form the corresponding sodium salt. mdpi.comnih.gov

N-Alkylation: The activated indole is then reacted with a pre-synthesized thiophene (B33073) building block, methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate. This results in an Sₙ2 reaction where the indole nitrogen displaces the bromide, forming a methylene (B1212753) bridge between the two heterocyclic rings. mdpi.comnih.gov

Hydrolysis: Subsequent hydrolysis of the ester groups on the thiophene and the ethoxycarbonyl protecting group yields the final product, potassium 3-amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate. mdpi.com

This method showcases the utility of 6-bromoindole as a core structure for creating complex molecules with potential biological applications.

| Reactant 1 | Reactant 2 | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromoindole | Methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate | 1. NaH, DMF 2. NaOH (hydrolysis) | Potassium 3-amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate | 89% | mdpi.com |

Medicinal Chemistry and Biological Activity of Ethyl 6 Bromoindole 2 Carboxylate Derivatives

General Overview of Pharmacological Potential of Indole (B1671886) Derivatives

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prominent scaffold in a vast number of natural products and synthetic compounds exhibiting a wide range of biological activities. ajchem-b.comjetir.orgnih.gov This versatile heterocycle is a key component in numerous pharmaceuticals, agrochemicals, and alkaloids. ajchem-b.com The therapeutic potential of indole derivatives is extensive, with demonstrated activities including antiviral, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. ajchem-b.comjetir.orgnih.govajchem-b.com

Indole-containing compounds have been investigated for their ability to combat bacterial and fungal infections, with some demonstrating efficacy against both gram-positive and gram-negative bacteria. ajchem-b.comajchem-b.com In the realm of oncology, indole derivatives have shown promise in treating various cancers, including breast cancer, by targeting different biological pathways. ajchem-b.comajchem-b.comnrfhh.com The anti-inflammatory properties of certain indole derivatives are well-established, with indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), being a prime example. nih.gov Furthermore, indole derivatives have been explored for their potential in managing metabolic disorders like diabetes and neurodegenerative diseases. ajchem-b.comnih.gov The broad spectrum of pharmacological activities associated with the indole scaffold underscores its significance in medicinal chemistry and drug discovery. ajchem-b.comnrfhh.com

Evaluation of Anti-HIV Activity

Derivatives of ethyl 6-bromoindole-2-carboxylate have emerged as a promising class of compounds in the search for novel anti-HIV agents, particularly as inhibitors of the viral enzyme integrase.

Inhibition of HIV-1 Integrase Strand Transfer

HIV-1 integrase is a critical enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome. nih.gov This process involves two key catalytic steps: 3'-processing and strand transfer. acs.org Inhibiting the strand transfer step is a clinically validated strategy for suppressing HIV-1 replication. nih.govnih.gov Derivatives of indole-2-carboxylic acid, including those derived from this compound, have been identified as effective inhibitors of the strand transfer activity of HIV-1 integrase. nih.govresearchgate.net

Initial screenings identified indole-2-carboxylic acid as a scaffold with the ability to inhibit HIV-1 integrase. nih.govrsc.org Subsequent structural modifications and optimizations have led to the development of derivatives with significantly enhanced inhibitory potency. nih.gov For instance, certain synthesized derivatives of indole-2-carboxylic acid demonstrated marked improvement in their ability to block integrase strand transfer, with IC₅₀ values reaching the low micromolar and even nanomolar range. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Integrase Inhibition

Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-HIV-1 integrase activity of this compound derivatives. These studies have revealed that modifications at several positions on the indole ring significantly influence their inhibitory potency. nih.gov

The carboxyl group at the C2 position of the indole ring is a key feature, playing a vital role in the compound's interaction with the enzyme's active site. nih.gov The introduction of various substituents at the C3, and C6 positions of the indole nucleus has been explored to enhance activity. nih.gov

Specifically, using 6-bromoindole-2-carboxylic acid as a starting material, researchers have found that introducing halogenated phenyl groups at the C6 position can markedly improve the inhibitory effect against integrase. nih.govresearchgate.net This enhancement is likely due to the formation of π-π stacking interactions with the viral DNA. nih.govresearchgate.net Furthermore, adding a long branch at the C3 position of the indole core has been shown to significantly boost inhibitory activity by improving interactions with a hydrophobic pocket near the active site of the integrase. nih.gov

One study demonstrated that the introduction of a p-trifluorophenyl or an o-fluorophenyl group at the C3 position led to a substantial increase in activity. nih.gov The combination of modifications at both the C3 and C6 positions has resulted in compounds with potent integrase inhibitory effects, with IC₅₀ values as low as 0.13 μM. nih.gov

| Compound | Modification | Target | IC₅₀ (μM) |

| Parent Compound | - | HIV-1 Integrase | >10 |

| Derivative 15 | Long-chain p-trifluorophenyl at C3 | HIV-1 Integrase | Improved 5.3-fold |

| Derivative 18 | o-fluorophenyl at C3 | HIV-1 Integrase | Improved 6.5-fold |

| Derivative 20a | Optimized C3 and C6 substitutions | HIV-1 Integrase | 0.13 |

Binding Mode Analysis within HIV-1 Integrase Active Site (e.g., Chelation of Mg²⁺ ions)

The mechanism of action of these indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors involves their interaction with the enzyme's active site, which contains two essential magnesium ions (Mg²⁺). nih.govnih.govnih.gov Molecular docking and binding mode analyses have revealed that the indole core and the carboxyl group at the C2 position are crucial for chelating these two Mg²⁺ ions. nih.govresearchgate.net This chelation is a key interaction that disrupts the normal catalytic function of the integrase enzyme. nih.gov

The binding conformation of these inhibitors shows that three central electronegative heteroatoms from the inhibitor molecule can chelate with the two Mg²⁺ cofactors within the active site, forming a strong metal-chelating cluster. nih.gov In addition to this metal chelation, the aromatic part of the indole scaffold can engage in π-π stacking interactions with viral DNA bases, such as dC20, which further stabilizes the inhibitor within the active site. researchgate.netrsc.org The introduction of a halogenated benzene ring at the C6 position has been shown to effectively enhance this π-π stacking interaction. researchgate.net

Activity against Drug-Resistant HIV Strains

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. nih.govresearchgate.net Mutations in the integrase enzyme can reduce the efficacy of existing integrase strand transfer inhibitors (INSTIs). nih.gov Therefore, the development of new inhibitors that are active against these resistant strains is of high importance.

While specific data on the activity of this compound derivatives against a wide range of drug-resistant HIV strains is still emerging, the novel binding interactions and structural features of these compounds offer potential for overcoming existing resistance mechanisms. nih.gov The ability of these derivatives to form strong interactions with both the metal cofactors and the viral DNA suggests that they may be less susceptible to mutations that affect the binding of other INSTIs. researchgate.net Further research is needed to fully evaluate the efficacy of these compounds against clinically relevant drug-resistant HIV-1 variants. google.com

Anticancer and Antiproliferative Activities

In addition to their antiviral properties, derivatives of indole, including those related to this compound, have demonstrated significant potential as anticancer and antiproliferative agents. ajchem-b.comajchem-b.comnrfhh.com The indole scaffold is present in many natural and synthetic compounds with established antitumor activity. ajchem-b.comnih.gov

Research has shown that certain indole derivatives can inhibit the proliferation of various cancer cell lines, including those of the lung, colon, and liver. nih.govtandfonline.com For example, some C2, C3-disubstituted indoles have exhibited marked cytotoxicity with IC₅₀ values in the low micromolar range against human lung cancer (A549), colon cancer (HCT116, HT29), and leukemia (K562, MV-4-11) cell lines. nih.gov

One study on new derivatives of indole-6-carboxylate ester identified compounds with potent cytotoxic effects against HepG2, HCT-116, and A549 cancer cells. tandfonline.com These compounds were found to arrest the cancer cells in the G2/M phase of the cell cycle and induce apoptosis through the extrinsic pathway. tandfonline.com The mechanism of action for some of these derivatives involves the inhibition of receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial for cancer cell growth and survival. tandfonline.com

Furthermore, a study on indole-2-carboxamides, which can be synthesized from indole-2-carboxylic acid derivatives, revealed a compound with remarkable cytotoxic and antiproliferative activities against atypical teratoid/rhabdoid tumor (AT/RT) cells, a type of pediatric brain tumor. nih.gov Notably, this compound showed selectivity, as it was not cytotoxic to non-neoplastic cells. nih.gov Another indole derivative, 3-(2-bromoethyl)-indole, was found to inhibit the growth of colon cancer cells and reduce the levels of key cell cycle proteins. nih.gov

| Compound | Cancer Cell Line | Activity | IC₅₀ (μM) |

| Compound 6-8 | H1299, HCT116, HT29, K562, MV-4-11 | Good to excellent inhibition | Low micromolar |

| Compound 6-36 | H1299, HCT116, HT29, K562, MV-4-11, HepG2 | Good to excellent inhibition | Low micromolar |

| Compound 4a | HepG2, HCT-116, A549 | Potent anti-proliferative | Not specified |

| Compound 6c | HepG2, HCT-116, A549 | Potent anti-proliferative | Not specified |

| Compound 9a | BT12, BT16 (AT/RT cells) | Remarkable cytotoxic and antiproliferative | 0.89 and 1.81 (cytotoxic), 7.44 and 6.06 (antiproliferative) |

Inhibition of Kinases

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. mdpi.com

EGFR and VEGFR: New derivatives of indole-6-carboxylate ester have been designed to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.comnih.gov For instance, certain hydrazine-1-carbothioamide and oxadiazole derivatives were synthesized to mimic the pharmacophoric features of EGFR and VEGFR-2 tyrosine kinase inhibitors, respectively. nih.gov Molecular docking studies have helped in understanding the binding patterns of these derivatives within the active sites of these kinases. tandfonline.comresearchgate.net One study identified a hydrazine-1-carbothioamide derivative (compound 4a) as a potent EGFR inhibitor and an oxadiazole derivative (compound 6c) as a strong VEGFR-2 inhibitor. tandfonline.comnih.gov

Multi-targeted Kinase Inhibition: Some synthesized indole derivatives have demonstrated inhibitory activity against multiple tyrosine kinases, including VEGFR-2, Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and c-kit. researchgate.netnih.gov For example, a 5-chloro-substituted derivative showed enzymatic inhibitory activity against VEGFR-2, PDGFR-β, and c-kit, with IC₅₀ values comparable to the multi-kinase inhibitor sunitinib. researchgate.net

Antiproliferative Effects on Various Cancer Cell Lines

The antiproliferative activity of this compound derivatives has been evaluated against a wide range of human cancer cell lines, demonstrating their potential as anticancer agents. researchgate.net

Broad-Spectrum Activity: Derivatives have shown cytotoxic effects against various cancer cell lines, including those of lung (A549), liver (HepG2), and breast (MCF-7) origin. researchgate.net

Potent Inhibition: Specific derivatives have exhibited significant antiproliferative activity. For instance, a 5-bromoindole-2-carboxylic acid derivative (compound 3a) was identified as a potent inhibitor of cell proliferation in A549, HepG2, and MCF-7 cell lines. researchgate.net Another study reported that a 5-bromo-substituted indole-2-carbohydrazide derivative (5BDBIC) was particularly effective against HepG2 hepatocellular carcinoma cells. researchgate.net Furthermore, certain indole-2-carboxamides have shown growth inhibitory properties against paediatric brain tumour cells. nih.gov

Cell Line Specificity: The antiproliferative effects can vary between different cancer cell lines. For example, one multi-targeted kinase inhibitor showed varying IC₅₀ values against BXPC-3 (pancreatic), T24 (bladder), BGC (gastric), HepG2 (liver), and HT29 (colon) cancer cell lines. researchgate.net Synthetic 6,7-annulated-4-substituted indole compounds have also demonstrated antiproliferative activities in the micromolar range against HL-60 tumor cells. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-bromo-N′-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | HepG2 | 14.3 | researchgate.net |

| Multi-targeted kinase inhibitor (168c) | BXPC-3 | 1.95 | researchgate.net |

| Multi-targeted kinase inhibitor (168c) | T24 | 1.83 | researchgate.net |

| Multi-targeted kinase inhibitor (168c) | BGC | 2.03 | researchgate.net |

| Multi-targeted kinase inhibitor (168c) | HepG2 | 3.14 | researchgate.net |

| Multi-targeted kinase inhibitor (168c) | HT29 | 6.48 | researchgate.net |

| Ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate | A549 | 5.4 | |

| Ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate | MCF-7 | 4.8 | |

| Ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate | HeLa | 3.6 |

Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms, primarily involving the induction of cell cycle arrest and apoptosis. mdpi.com

Cell Cycle Arrest: Several indole derivatives have been shown to cause cell cycle arrest, a key mechanism for controlling cell proliferation. nih.gov For instance, a novel 5-bromoindole-2-carboxylic acid derivative was found to induce cell cycle arrest in cancer cells by inhibiting EGFR tyrosine kinase activity. researchgate.net Other studies have reported that certain derivatives can arrest the cell cycle at the G2/M phase. researchgate.net

Apoptosis: The induction of apoptosis, or programmed cell death, is another critical mechanism of anticancer action for these compounds. Derivatives have been shown to induce apoptosis in a dose-dependent manner. The intrinsic apoptosis pathway, as well as the extrinsic pathway, have been implicated. researchgate.net For example, one derivative was found to induce the intrinsic apoptosis pathway, while others targeting EGFR and VEGFR-2 induced the extrinsic pathway. tandfonline.comresearchgate.net

Antimicrobial and Anti-inflammatory Properties

Beyond their anticancer potential, derivatives of this compound have also demonstrated promising antimicrobial and anti-inflammatory activities.

Quorum Sensing Inhibition in Bacterial Pathogens

Quorum sensing (QS) is a bacterial communication system that regulates virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapy. nih.govfrontiersin.org

Pseudomonas aeruginosa: Indole derivatives have been identified as potential quorum sensing inhibitors (QSIs) against the opportunistic pathogen Pseudomonas aeruginosa. rsc.org These compounds can interfere with QS-controlled processes like biofilm formation and the production of virulence factors such as pyocyanin (B1662382), elastase, and rhamnolipids. frontiersin.orgrsc.org For example, 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI) was identified as a promising QSI, significantly inhibiting biofilm formation and pyocyanin production in P. aeruginosa PAO1. rsc.org The mechanism of action may involve binding to QS regulators like LasR, thereby preventing their DNA-binding activity. nih.gov

Other Antimicrobial Activities

Derivatives of this compound have also been evaluated for their broader antimicrobial properties.

Antifungal and Antibacterial Activity: Some isatin (B1672199) derivatives, which are related to the indole structure, have shown activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. wjpsonline.com

Antitubercular Activity: Certain indole derivatives have exhibited promising activity against Mycobacterium tuberculosis. wjpsonline.com For example, some N-rimantadine-indoleamides and N-(1-adamantyl)-indole-2-carboxamides have shown potent anti-TB activity. nih.gov Additionally, thiazole (B1198619) derivatives of 4-(2,6-dichlorobenzyloxy)phenyl have displayed good anti-tubercular activities. nih.gov

Anti-inflammatory Effects

Indole derivatives are also associated with anti-inflammatory properties. They can modulate various biochemical pathways involved in inflammation. For instance, some N-substituted-(indol-2-yl)carboxamides have been evaluated as inhibitors of the inflammation process, with some compounds showing a significant inhibitory effect in carrageenan-induced rat paw edema. tandfonline.com

Other Reported Biological Activities

Derivatives of this compound have been investigated for a wide range of pharmacological effects beyond a single therapeutic area. The inherent versatility of the indole scaffold allows for structural modifications that impart activities such as antidiabetic, antimalarial, anticholinesterase, antioxidant, and anticonvulsant effects.

Antidiabetic Activity The potential for indole derivatives to address diabetic complications has been noted, particularly through the inhibition of the aldose reductase (ALR2) enzyme. acs.org In the polyol pathway, ALR2 converts glucose to sorbitol, and under hyperglycemic conditions, this pathway's overactivation contributes to oxidative stress and the development of chronic diabetic complications. acs.org While specific studies on this compound derivatives as antidiabetic agents are not extensively detailed in the provided results, the broader class of indole compounds is recognized for its potential antidiabetic activity. smolecule.comrsc.org Research into related structures suggests that the indole nucleus is a viable starting point for designing inhibitors of enzymes implicated in diabetes. acs.org

Antimalarial Activity The indole core is a key feature in the development of novel antimalarial agents. malariaworld.org Derivatives of this compound are part of a larger family of indole-based compounds investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. smolecule.commalariaworld.org Studies on related compounds have shown that modifications, including halogenation at the C-6 position, can influence their cytotoxic nature against cancer cell lines, which may correlate with anti-parasitic activity. malariaworld.org For instance, certain 7-chloro-5'-methoxy substituted bis-indole derivatives have demonstrated sub-micromolar anti-erythrocytic activity. malariaworld.org Furthermore, neocryptolepine (B1663133) derivatives, which are based on an indoloquinoline structure, show that introducing aminoalkylamino side chains can significantly boost antiplasmodial potency into the nanomolar range. acs.org

Anticholinesterase Activity Indole derivatives have been explored as inhibitors of cholinesterase enzymes, which is a key strategy in the management of Alzheimer's disease. nih.gov The indole scaffold can serve as a foundational structure for designing molecules that interact with the active sites of these enzymes. researchgate.net Research into various indole derivatives has demonstrated their potential as anticholinesterase agents, suggesting that derivatives of this compound could be functionalized to exhibit this activity. nih.gov

Antioxidant Activity The antioxidant potential of indole-2-carboxylic acid derivatives has been the subject of chemical synthesis and biological screening. eurjchem.comresearchgate.net The indole nucleus itself, with its electron-rich heterocyclic nitrogen atom, can act as a redox center. researchgate.net Studies have shown that specific substitutions on the indole ring can lead to potent antioxidant effects. For example, in one study of indole-2-carboxylic acid derivatives, a compound featuring a specific substitution (compound 3g) showed high antioxidant activity. eurjchem.com In another series, indole-2-carboxamides (compounds 5b and 5c) also exhibited significant potential. eurjchem.com The introduction of a tosyl group has also been noted to yield bioactive compounds with antioxidant properties. researchgate.net

| Compound Series | Key Derivative(s) | Observed Activity | Reference |

|---|---|---|---|

| N-substituted indole-2-carboxylic acids | Compound 3g | Higher antioxidant activity within its series. | eurjchem.com |

| Indole-2-carboxamides | Compounds 5b, 5c | Potential antioxidant activity. | eurjchem.com |

| Tosyl Indole Derivatives | N-tosyl and O-tosyl derivatives | Hold promise as effective antioxidant agents. | researchgate.net |

Anticonvulsant Activity The indole structure is a recognized pharmacophore in the development of anticonvulsant drugs. pharmacophorejournal.com Various derivatives have shown promise in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.com For example, a series of indole derivatives synthesized from 2-phenyl-1H-indole showed encouraging anticonvulsant activity, with some compounds being active at a dose of 100 mg/kg. pharmacophorejournal.com The structural features of this compound, including the indole core, provide a basis for the synthesis of new potential anticonvulsant agents. researchgate.net

Structure-Activity Relationship (SAR) General Principles and Specific Modifications

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring and modifications to the carboxylate group. Structure-Activity Relationship (SAR) studies aim to decipher how these chemical changes influence therapeutic effects, guiding the design of more potent and selective molecules.

General Principles The indole nucleus is considered a "privileged" scaffold in medicinal chemistry, as it can interact with numerous biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.netresearchgate.net The specific activity of a derivative is often determined by the pattern of substitution, which modulates the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target enzymes or receptors. researchgate.net For instance, in the context of anticancer activity, indole derivatives have been designed to target specific receptor tyrosine kinases like EGFR and VEGFR-2, with specific substitutions being crucial for inhibitory potency. tandfonline.comnih.gov

Specific Modifications The this compound scaffold offers several positions for chemical modification, including the N-1, C-2, C-3, C-5, and C-6 positions.

N-1 Position (Indole Nitrogen): Alkylation or arylation at the N-1 position is a common strategy. researchgate.net For example, N-protection with a triisopropylsilyl (TIPS) group has been used as a synthetic step for further reactions. nih.gov In other contexts, the introduction of a benzyl (B1604629) group at N-1 is a feature in compounds designed as dopamine (B1211576) receptor agonists and kinase inhibitors. nih.govgoogle.com The nature of the substituent at N-1 can significantly influence the compound's interaction with its biological target.

C-2 Position (Carboxylate Group): The ethyl carboxylate group at the C-2 position is a key site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of carboxamides. eurjchem.comaablocks.com This transformation from an ester to an amide can drastically alter the compound's solubility, hydrogen bonding capacity, and biological activity. For example, indole-2-carboxamides have shown potential as antioxidant agents. eurjchem.com

C-3 Position: While the parent compound is unsubstituted at C-3, introducing groups at this position is a critical strategy for many indole-based drugs. This position is often susceptible to electrophilic substitution. chim.it

C-5 Position: Modifications at the C-5 position can be crucial for activity. In the development of EGFR inhibitors based on a 5-bromoindole-2-carboxylic acid core, various heterocyclic moieties were introduced via this position, leading to compounds with antiproliferative effects. researchgate.net In antimalarial compounds, the presence of a methoxy (B1213986) group at C-5 has been linked to enhanced activity. malariaworld.org

C-6 Position (Bromo Group): The bromine atom at the C-6 position is a significant feature. Halogens can increase lipophilicity and act as a handle for further synthetic modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce aryl or other functional groups. acs.orgrsc.orgnih.gov This allows for the synthesis of complex derivatives with potentially enhanced biological profiles. For example, C-6 halogenated indole derivatives have been noted for their cytotoxic properties in antimalarial studies. malariaworld.org

| Position | Modification | Effect on Activity/Utility | Reference |

|---|---|---|---|

| N-1 | Alkylation/Arylation (e.g., Benzyl) | Influences interaction with biological targets; common in receptor agonists and kinase inhibitors. | nih.govgoogle.com |

| C-2 | Ester to Amide Conversion | Alters solubility and hydrogen bonding; carboxamides show antioxidant potential. | eurjchem.comaablocks.com |

| C-5 | Methoxy Group | Linked to enhanced antimalarial activity. | malariaworld.org |

| C-6 | Bromine Atom | Increases lipophilicity; enables further synthesis via cross-coupling reactions; linked to cytotoxicity. | acs.orgmalariaworld.orgrsc.org |

| Aromatic Ring (Appended) | Chloro Group (at para-position) | Enhanced inhibitory activity against VEGFR-2. | tandfonline.comnih.gov |

Computational Studies and Methodologies in the Research of Ethyl 6 Bromoindole 2 Carboxylate

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). als-journal.com This technique is crucial for understanding the structural basis of ligand-target interactions and is widely used in drug design to screen for potential drug candidates and refine their structures for better efficacy. als-journal.com

Molecular docking studies have been pivotal in identifying and optimizing indole-2-carboxylic acid derivatives as potent inhibitors of various enzymes. In the development of novel HIV-1 integrase inhibitors, derivatives based on the indole-2-carboxylic acid scaffold were investigated. nih.gov Docking analysis revealed that the indole (B1671886) core and the C2 carboxyl group of the parent compound chelate with two Mg²⁺ ions at the enzyme's active site. nih.gov Further optimization, including the introduction of a halogenated benzene (B151609) ring at the C6 position, was shown to enhance inhibitory activity by improving interactions within a hydrophobic cavity near the active site. nih.gov

In another study focusing on inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion, docking simulations provided a detailed view of ligand binding. For one potent dual inhibitor, it was observed that the 6-acetamido-2-carboxyl-indole scaffold played a critical role in binding to both IDO1 and TDO. sci-hub.se The analysis highlighted specific hydrogen bonds between the ligand and key amino acid residues, such as a hydrogen bond between the fluorine atom of a benzene ring and the amino acid Thr336 in TDO, which was crucial for its inhibitory action. sci-hub.se

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This method significantly accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally. mdpi.com

In the search for new HIV-1 integrase strand transfer inhibitors (INSTIs), a LibDock-based virtual screening of the Chemdiv and Specs databases, which contain over 1.75 million compounds, was performed. nih.gov This large-scale screening aimed to identify novel chemical entities with the potential to inhibit the enzyme. The process successfully identified a promising indole-2-carboxylic acid scaffold. Subsequent optimization strategies, guided by the initial screening and docking results, involved modifying the scaffold at the C2, C3, and C6 positions. The synthesis of ethyl 6-bromo-1H-indole-2-carboxylate was a step in the chemical synthesis pathway for these optimized derivatives. nih.gov This approach confirmed that the indole-2-carboxylic acid structure is a promising scaffold for developing potent integrase inhibitors. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the stability of a ligand-protein complex, revealing how the ligand and protein interact and change conformationally in a dynamic environment. biorxiv.org

In research on dual IDO1/TDO inhibitors, MD simulations were performed to validate the stability of the docked ligand-protein complexes. sci-hub.se Using the Amber 16 package, simulations were run for a 30-nanosecond period at a constant temperature of 310 K. sci-hub.se The force fields ff14SB and gaff were used for the protein and the ligand, respectively. sci-hub.se By calculating the Root Mean Square Deviation (RMSD), researchers can assess the stability of the complex, ensuring that the interactions observed in the static docking model are maintained over time. sci-hub.se

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. These calculations provide detailed information on parameters like bond lengths, bond angles, and the distribution of electron density, which are fundamental to a molecule's reactivity and interaction with biological targets. ijrar.org

For the parent compound, ethyl indole-2-carboxylate (B1230498), DFT calculations using the B3LYP/6-311++G(d,p) basis set have been performed to determine its optimized molecular geometry. ijrar.org Such analyses reveal key structural features, for instance, confirming the sp² hybridization of the C2 atom and explaining variations in bond lengths due to the influence of electron-withdrawing or donating substituents. ijrar.org These theoretical calculations also help in interpreting experimental data, such as vibrational spectra (FT-IR and FT-Raman), and in calculating reactive descriptors like the HOMO-LUMO gap, which is crucial for understanding the molecule's electronic properties and kinetic stability. ijrar.org

Cheminformatics and ADMET Predictions

Cheminformatics applies computational methods to solve chemical problems, and in drug discovery, it is frequently used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates. Early prediction of these properties is essential to reduce the high attrition rates of compounds in the later stages of drug development.

Computational tools are widely used to predict the pharmacokinetic and toxicity profiles of new chemical entities. Studies on derivatives of 5-bromoindole-2-carboxylic acid and 6-bromoindole (B116670) have utilized these methods to evaluate their drug-likeness. researchgate.netresearchgate.net For a series of novel 5-bromoindole-2-carboxylic acid oxadiazole derivatives designed as potential EGFR inhibitors, in silico ADMET predictions were carried out. researchgate.net The results indicated that the compounds had appropriate absorption levels, were not predicted to be hepatotoxic, and did not appear to inhibit key metabolic enzymes like cytochrome P450 (CYP2D6). researchgate.net Similarly, ADMET predictions for other derivatives of 6-bromoindole suggested excellent ADMET properties, supporting their potential as effective inhibitors. researchgate.net

The table below summarizes typical ADMET parameters predicted for bromoindole-2-carboxylate derivatives based on computational models found in the literature. researchgate.net

| Property | Predicted Value/Classification | Significance |

| Absorption | Good to Moderate | Indicates potential for oral bioavailability. |

| Hepatotoxicity | Low / Non-toxic | Suggests a lower risk of liver damage. |

| CYP2D6 Inhibition | Non-inhibitor | Implies a lower likelihood of drug-drug interactions involving this key metabolic enzyme. |

| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Suggests the compound is less likely to cause central nervous system side effects. |

Analysis of Cheminformatics Properties (e.g., LogP for solubility)

Cheminformatics analysis involves the use of computational tools to predict the properties of a molecule that are crucial for its potential as a drug candidate. One of the most important of these properties is the partition coefficient (LogP), which describes the lipophilicity of a compound and its distribution between an oily (non-polar) and an aqueous (polar) phase. This parameter is a key determinant of a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often sought, as very high values can lead to poor solubility and metabolic instability, while very low values may hinder membrane permeability.

While specific, experimentally-derived cheminformatics data for Ethyl 6-bromoindole-2-carboxylate is not extensively available in the public domain, computational models can provide reliable predictions. For instance, various algorithms and software can calculate theoretical LogP values (e.g., XLogP3, WLOGP, MLOGP, iLOGP). For the closely related isomer, Ethyl 5-bromoindole-2-carboxylate, a computed XLogP3 value of 3.9 has been reported. nih.gov This suggests a moderate to high level of lipophilicity for this class of compounds.

In a broader context, studies on other bromoindole derivatives have utilized in silico methods to predict ADME properties. For example, research on 5-bromoindole (B119039) derivatives as potential EGFR inhibitors involved in silico assessments of absorption levels. nih.govresearchgate.net Such analyses are critical in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

Furthermore, quantitative structure-activity relationship (QSAR) studies on halogenated indoles have demonstrated the importance of the position of the bromine atom on the indole ring for biological activity. bohrium.com These computational models can correlate structural features with activities, aiding in the design of more potent and selective compounds.

The following table presents a compilation of predicted cheminformatics properties for a structurally similar compound, Ethyl 6-bromoindolizine-2-carboxylate, which can serve as a reference for understanding the potential properties of this compound.

| Solubility | 0.034 mg/ml; 0.000127 mol/l | - | Quantitative solubility estimate |

These predicted values suggest that compounds in this chemical space are likely to have moderate lipophilicity and be sparingly soluble in water. The TPSA, a descriptor for the surface area of polar atoms, is also a critical parameter for predicting cell permeability.

Future Directions and Research Perspectives

Emerging Synthetic Strategies for Enhanced Structural Diversity

The core structure of ethyl 6-bromoindole-2-carboxylate offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. Future synthetic strategies are expected to focus on introducing a wide range of functional groups at various positions of the indole (B1671886) ring to explore and expand the structure-activity relationship (SAR) of its derivatives.

Key to this exploration is the functionalization at the C3, C5, and C6 positions of the indole nucleus. For instance, the Vilsmeier-Haack reaction can introduce a formyl group at the C3 position, which can then be further modified. mdpi.com The bromine atom at the C6 position is a valuable handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the introduction of various anilines, benzylamines, and phenethylamines. nih.gov This approach has been successfully used to synthesize a series of 6-substituted indole-2-carboxylic acid derivatives. nih.gov

Furthermore, the exploration of different ester groups at the C2 position can significantly influence the biological activity of the resulting compounds. rsc.org Hydrolysis of the ethyl ester to the corresponding carboxylic acid has been shown to enhance the inhibitory activity of some derivatives against enzymes like HIV-1 integrase. rsc.org The synthesis of various N-alkylated derivatives is another avenue for increasing structural diversity, which can be achieved through reactions with different alkyl halides. researchgate.netmdpi.com

The development of one-pot or tandem reactions that allow for the sequential modification of multiple positions on the indole ring will be crucial for the efficient generation of diverse compound libraries. Microwave-assisted synthesis has already shown promise in accelerating reaction times for the preparation of functionalized indole-2-carboxylates. researchgate.net

Advanced Biological Screening and Target Validation

The diverse biological activities reported for indole derivatives, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties, underscore the importance of comprehensive biological screening for new this compound analogs. rjpn.orgchula.ac.th Future research will likely employ high-throughput screening (HTS) assays to rapidly evaluate large libraries of these compounds against a wide array of biological targets.

A key area of focus is the development of inhibitors for enzymes crucial to disease progression. For example, derivatives of indole-2-carboxylic acid have shown potential as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.org Screening for inhibitory activity against other viral and bacterial enzymes, as well as protein kinases involved in cancer, will be a significant research direction. nih.govsci-hub.se

Target validation will be a critical step following initial screening. This involves confirming that the observed biological effect of a compound is due to its interaction with a specific molecular target. Techniques such as molecular docking, genetic knockdown, and target-based assays will be essential for this validation process. For instance, in the context of anticancer activity, identifying the specific receptor tyrosine kinases inhibited by these compounds, such as EGFR or VEGFR-2, will be crucial for understanding their mechanism of action and for guiding further optimization. nih.gov

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods is becoming increasingly vital in modern drug discovery. mdpi.comsciforschenonline.org For this compound and its derivatives, in silico techniques can significantly accelerate the identification and optimization of lead compounds.

Virtual screening of large compound libraries against known drug targets can help prioritize molecules for synthesis and biological testing. Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of the indole derivatives with their biological activities. mdpi.com These models can then be used to design new compounds with enhanced potency and selectivity.

Molecular docking simulations are powerful tools for predicting the binding modes of these compounds within the active sites of their target proteins. mdpi.comresearchgate.net This information is invaluable for understanding the molecular basis of their activity and for designing modifications that can improve binding affinity and specificity. For example, docking studies have been used to investigate the binding of bromoindole derivatives to the EGFR tyrosine kinase domain. researchgate.net

The synergy between computational predictions and experimental validation will be a hallmark of future research. Computational hits will be synthesized and evaluated in biological assays, and the experimental results will, in turn, be used to refine and improve the computational models, creating a feedback loop that drives the drug discovery process forward.

Exploration of Novel Therapeutic Applications

While much of the current research on indole derivatives focuses on established areas like cancer and infectious diseases, the unique properties of this compound suggest potential for novel therapeutic applications. chula.ac.thnrfhh.com The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological receptors. rjpn.org

Future investigations may explore the potential of these compounds in treating neurodegenerative diseases. For instance, some indole derivatives have shown neuroprotective effects and inhibitory activity against enzymes like acetylcholinesterase, which is a target in Alzheimer's disease therapy. sci-hub.semdpi.com The anti-inflammatory properties of indole derivatives also suggest their potential use in treating inflammatory disorders. rjpn.org

The broad-spectrum biological activity of indole compounds also opens doors for their investigation in less explored areas. This could include their potential as antidiabetic, antimalarial, or antioxidant agents. rjpn.org Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, could be a valuable approach for uncovering entirely new therapeutic uses for this compound derivatives.

Development of Prodrugs and Delivery Systems

To enhance the therapeutic potential of promising this compound derivatives, the development of prodrugs and advanced drug delivery systems will be crucial. Prodrugs are inactive or less active precursors that are converted into the active drug in the body. researchgate.net This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. For indole-based compounds, ester or amide prodrugs can be designed to be cleaved by specific enzymes in the body, releasing the active carboxylic acid or amine. google.com

Nanotechnology-based drug delivery systems, such as liposomes, nanoparticles, and micelles, offer another avenue for improving the therapeutic efficacy and reducing the side effects of these compounds. These systems can encapsulate the drug, protecting it from degradation and enabling targeted delivery to specific tissues or cells. For example, hypoxia-activated prodrugs incorporating an indolequinone moiety have been designed to release the active drug specifically in the low-oxygen environment of solid tumors. dovepress.com

The development of such delivery systems will be particularly important for overcoming challenges like poor water solubility or off-target toxicity that may arise with potent lead compounds. The combination of a highly active this compound derivative with a sophisticated delivery system could lead to the development of highly effective and safe new medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 6-bromoindole-2-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Route 1 : Use a nucleophilic substitution approach with ethyl 2-indolecarboxylate and brominating agents (e.g., NBS or Br₂ in presence of Lewis acids). Monitor regioselectivity via TLC and adjust solvent polarity (e.g., DCM vs. THF) to minimize byproducts .

- Route 2 : Employ cross-coupling strategies (e.g., Suzuki-Miyaura) using pre-functionalized indole boronic esters and brominated electrophiles. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) to enhance yield .

- Optimization : Use a factorial design to test variables (temperature, solvent, catalyst). Analyze purity via HPLC and quantify efficiency using reaction yield vs. time plots .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Prioritize ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm bromine’s inductive effects on indole proton shifts (e.g., downfield H-3 and H-5 signals). Compare with reference spectra of analogous brominated indoles .

- Mass Spectrometry : Use HRMS (ESI⁺) to verify molecular ion peaks (C₁₁H₁₀BrNO₂) and isotopic patterns for bromine (1:1 M/M+2 ratio) .

- HPLC : Employ reverse-phase C18 columns (MeCN/H₂O gradient) to assess purity. Adjust retention times by modifying mobile phase pH (e.g., 0.1% TFA) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions, and how can regioselectivity be controlled?

- Methodological Answer :

- Mechanistic Insight : Bromine at C-6 deactivates the indole ring toward electrophilic substitution but enhances oxidative addition in Pd-catalyzed couplings. Use DFT calculations (e.g., Gaussian 16) to map electron density distribution and predict reactive sites .

- Regioselectivity Control : For Suzuki couplings, pre-coordinate Pd with bidentate ligands (e.g., dppf) to direct reactivity to C-3. Validate via NOESY to confirm coupling positions .

- Contradiction Analysis : If unexpected adducts form, perform kinetic studies (stopped-flow UV-Vis) to identify intermediate species and revise mechanistic pathways .

Q. What strategies resolve contradictions in spectroscopic data for brominated indole derivatives, particularly when comparing experimental and computational results?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare computed chemical shifts (GIAO method) to experimental data. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .